3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide is a chemical compound with the molecular formula CHNO and a molecular weight of 161.20 g/mol. It is known for its distinct structural features, including a hydroxyl group and a methoxy group attached to a trimethylpropanamide backbone. This compound is classified under amides, specifically as a tertiary amide due to the presence of three alkyl groups attached to the nitrogen atom.
3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide falls under the category of organic compounds, specifically within the subcategory of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia.
The synthesis of 3-hydroxy-N-methoxy-N,2,2-trimethylpropanamide can be achieved through several methods, typically involving the reaction of trimethylpropanamine with methanol and an appropriate acid catalyst. The process may include:
The synthesis requires careful control of temperature and reaction times to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide can participate in various chemical reactions typical for amides:
Reactions involving this compound may require specific conditions such as temperature control, solvent choice, and reaction time optimization for improved yields.
The mechanism of action for 3-hydroxy-N-methoxy-N,2,2-trimethylpropanamide primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups.
Studies have shown that compounds with similar structures exhibit bioactivity by modulating receptor activities or enzyme functions in biological systems .
3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide has potential applications in various fields:
3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide (CAS 1824109-33-2) exemplifies strategic molecular design for precision bioactivity. Its structure integrates three pharmacologically significant features: a N-methoxy tertiary amide (β-hydroxamic acid precursor), a sterically shielded gem-dimethyl group, and a flexible hydroxyalkyl side chain. This configuration enables dual functionality—metal coordination via the hydroxamate motif and hydrophobic domain insertion through the dimethyl moiety—critical for targeting metalloenzymes and protein-protein interaction interfaces [3] [9].
Patent literature reveals that analogs sharing the core hydroxamic acid scaffold demonstrate herbicidal activity through inhibition of histone deacetylases (HDACs) in plants. Specifically, the N-methoxy group facilitates chelation of catalytic zinc ions in HDAC active sites, while the quaternary C2 center enforces conformational restraint, enhancing target selectivity [2] [6]. Parallel applications emerge in kinase inhibition, where structural derivatives in WO2011144585A1 exploit analogous steric and electronic properties to block ATP-binding pockets in JAK/SYK pathways [4].
Table 1: Structural Elements and Protein-Targeting Implications
Structural Feature | Bioactive Role | Observed Outcomes in Analogs |
---|---|---|
N-Methoxy tertiary amide | Transition metal chelation | HDAC inhibition (IC50 0.2–5 μM range) |
Gem-dimethyl group (C2) | Conformational restriction & hydrophobic engagement | 8-fold selectivity boost in kinase screens |
3-Hydroxypropyl tail | Solubility modulation & H-bond donor/acceptor capacity | Enhanced membrane permeability (LogP ~1.2) |
Recent computational studies highlight the molecule’s unique stereoelectronic profile: the hydroxyl group’s hydrogen-bonding capacity (~8.5 kcal/mol binding energy in simulations) synergizes with the amide carbonyl’s dipole moment (2.7 D), enabling bidentate interactions with polar protein subsites inaccessible to simpler alkanamides [9]. This explains its utility as a synthetic intermediate for bioactive conjugates, such as pyrrolopyrazine-carboxamide inhibitors where its incorporation improved cellular uptake by 37% versus carboxylate counterparts [4] [7].
Global patent landscapes position 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide at the intersection of agrochemical and pharmaceutical innovation. Core patents include:
Commercialization activity is evidenced by CAS-registered suppliers (Anax Labs, BLD Pharm) listing the compound at >96% purity for research use, priced at $120–$185/gram. Patent citations show two strategic filing clusters: 2011–2015 (kinase inhibitor focus) and 2016–2020 (bioconjugation applications), indicating sustained industrial interest [3] [5]. Crucially, no exclusivity barriers currently restrict non-commercial research use due to compound patent expiration.
Table 2: Patent Timeline and Commercial Status
Patent/Identifier | Priority Date | Primary Claim Scope | Current Status |
---|---|---|---|
US4405357A | 1981-05-11 | Herbicidal compositions | Expired |
WO2011144585A1 | 2011-05-20 | Kinase inhibition therapeutics | Active (national phases) |
MFCD22414375 (MDL No.) | N/A | Commercial material identifier | Available for licensing |
As a non-monographed investigational compound, 3-Hydroxy-N-methoxy-N,2,2-trimethylpropanamide faces heterogeneous regulatory requirements. Key considerations include:
Notably, the compound’s GHS classification remains "Not Specified" in supplier Safety Data Sheets, reflecting insufficient toxicology data. This necessitates full risk assessment under REACH for European Union studies and Section 5(a)(1) of the Toxic Substances Control Act for U.S. industrial applications. Regulatory success hinges on Quality-by-Design (QbD) principles: defining the material’s critical quality attributes (CQAs)—including enantiomeric purity (chiral center absent), particle size distribution (liquid at 25°C), and water content (≤0.5% Karl Fischer)—early in development [5] [9].
Table 3: Regulatory Starting Material Requirements by Region
Region | Stability Data | Impurity Thresholds | Biological Testing |
---|---|---|---|
United States | Forced degradation (thermal/humidity) | ICH Q3A/B thresholds | None (preclinical stage) |
European Union | Photostability (ICH Q1B) | ≤0.10% unidentified impurities | In vitro mutagenicity (if ≥0.5 t/day) |
Japan | 6-month accelerated stability | PMDA-specific thresholds | Residual solvent analysis (GC-MS) |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3